molecular formula C14H18INO2 B294922 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate

1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate

Cat. No. B294922
M. Wt: 359.2 g/mol
InChI Key: MDDXWRBUFJYQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been investigated as a potential drug for the treatment of cancer, inflammation, and neurological disorders. In addition, 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate is not fully understood, but it is believed to work by binding to specific receptors in the body. For example, in cancer cells, 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been shown to bind to the sigma-2 receptor, which is overexpressed in many types of cancer. This binding leads to cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In addition, 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been shown to have anti-inflammatory effects and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate in lab experiments is its potency. 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been shown to be effective at low concentrations, which can be beneficial for reducing toxicity and minimizing unwanted side effects. However, one limitation of using 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate. One area of interest is the development of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate as a PET imaging agent for cancer diagnosis and treatment monitoring. Another area of interest is the investigation of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis method for 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with pyrrolidine and 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate, which can be purified through column chromatography. The yield of this reaction is typically around 50-60%.

properties

Molecular Formula

C14H18INO2

Molecular Weight

359.2 g/mol

IUPAC Name

1-pyrrolidin-1-ylpropan-2-yl 2-iodobenzoate

InChI

InChI=1S/C14H18INO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3

InChI Key

MDDXWRBUFJYQFK-UHFFFAOYSA-N

SMILES

CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I

Canonical SMILES

CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I

Origin of Product

United States

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